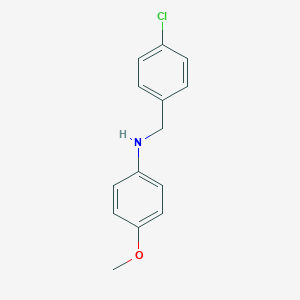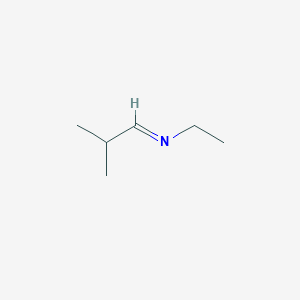
Isobutylidene(ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutylidene(ethyl)amine, also known as 2-(ethylamino)-2-methylpropane-1,3-dione, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of isobutylidene(ethyl)amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation and pain signaling pathways. It may also modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Effets Biochimiques Et Physiologiques
Studies have shown that isobutylidene(ethyl)amine exhibits a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also exhibits analgesic effects by reducing pain sensitivity in animal models. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using isobutylidene(ethyl)amine in lab experiments is its relatively simple synthesis method. It can be easily prepared in large quantities, making it suitable for use in high-throughput screening assays. However, one of the limitations of using isobutylidene(ethyl)amine is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of isobutylidene(ethyl)amine. One potential area of research is the development of new drugs based on its pharmacological activities. Additionally, further studies are needed to fully understand its mechanism of action and potential use in the treatment of neurological disorders. Finally, more research is needed to explore the potential toxicity of isobutylidene(ethyl)amine and its effects on human health.
Méthodes De Synthèse
Isobutylidene(ethyl)amine can be synthesized through a multi-step process involving the reaction of ethylamine and diethyl malonate in the presence of a base, followed by the addition of isobutyraldehyde and subsequent heating. The resulting compound is then purified through recrystallization to obtain isobutylidene(ethyl)amine in its pure form.
Applications De Recherche Scientifique
Isobutylidene(ethyl)amine has been extensively studied for its potential application in the development of new drugs. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, cancer, and Parkinson's disease.
Propriétés
Numéro CAS |
1743-56-2 |
|---|---|
Nom du produit |
Isobutylidene(ethyl)amine |
Formule moléculaire |
C6H13N |
Poids moléculaire |
99.17 g/mol |
Nom IUPAC |
N-ethyl-2-methylpropan-1-imine |
InChI |
InChI=1S/C6H13N/c1-4-7-5-6(2)3/h5-6H,4H2,1-3H3 |
Clé InChI |
BBFMJBUMAHUJAH-UHFFFAOYSA-N |
SMILES |
CCN=CC(C)C |
SMILES canonique |
CCN=CC(C)C |
Autres numéros CAS |
1743-56-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
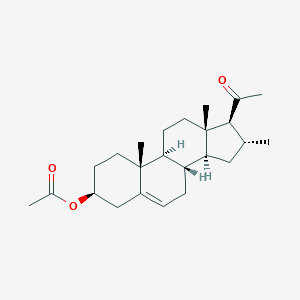
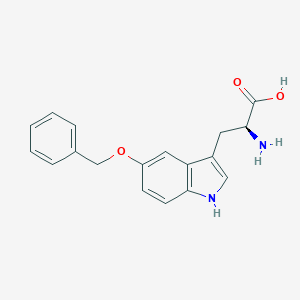
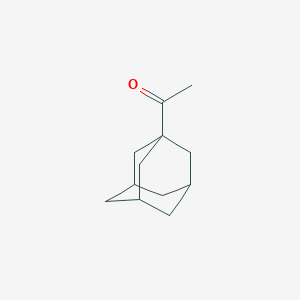
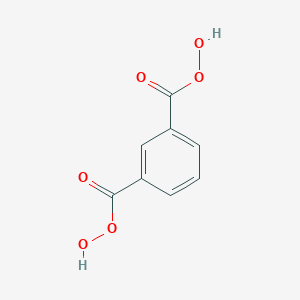
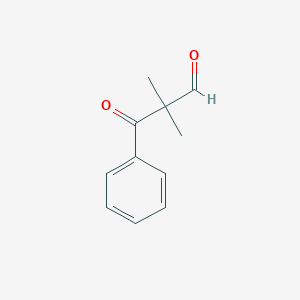
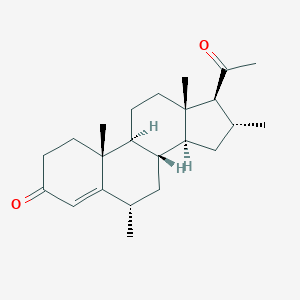
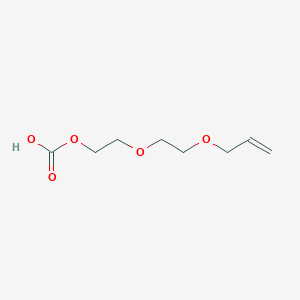
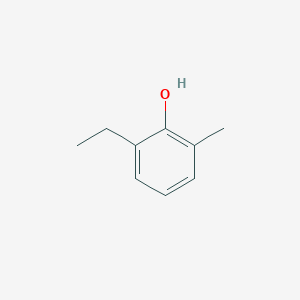

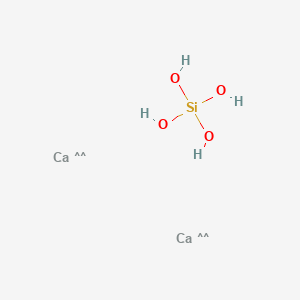
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)
